Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride

Medicinal Chemistry Synthetic Methodology Heterocycle Synthesis

Secure your supply of this critical, regiospecific synthetic intermediate. Unlike generic hydrazinyl-benzoates, this hydrochloride salt offers superior stability and solubility. Its unique 3-hydrazinyl-2-methyl substitution pattern is essential for achieving precise regiochemical outcomes in cyclization reactions, which is vital for maintaining the integrity of your SAR studies in kinase inhibitor and agrochemical programs. Don't compromise your synthetic route with an isomeric substitute.

Molecular Formula C9H13ClN2O2
Molecular Weight 216.67
CAS No. 1955540-35-8
Cat. No. B2905075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydrazinyl-2-methylbenzoate hydrochloride
CAS1955540-35-8
Molecular FormulaC9H13ClN2O2
Molecular Weight216.67
Structural Identifiers
SMILESCC1=C(C=CC=C1NN)C(=O)OC.Cl
InChIInChI=1S/C9H12N2O2.ClH/c1-6-7(9(12)13-2)4-3-5-8(6)11-10;/h3-5,11H,10H2,1-2H3;1H
InChIKeyZEXTZUHFKXXRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-hydrazinyl-2-methylbenzoate Hydrochloride (CAS 1955540-35-8): A Versatile Scaffold for Heterocyclic Synthesis


Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a bifunctional aromatic building block combining a methyl ester and a hydrazine moiety on a toluene core . Its hydrochloride salt form improves stability and solubility compared to the free base, making it suitable for a range of chemical transformations . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, particularly for the construction of nitrogen-containing heterocycles like pyrazoles and pyridazines [1].

Methyl 3-hydrazinyl-2-methylbenzoate Hydrochloride: Why Regioisomeric and Functional Analogues Are Not Interchangeable


The specific substitution pattern on the aromatic ring is critical for downstream reactivity and product profile. While a generic hydrazinyl-benzoate may be available at lower cost, small structural changes drastically alter the steric and electronic properties of derived heterocycles . For instance, the 3-hydrazinyl-2-methyl substitution in this compound defines a unique steric environment that will dictate the regioselectivity in cyclization reactions, leading to a distinct set of products compared to using the 4-hydrazinyl, 2-hydrazinyl, or unsubstituted analogues . Substituting this precise isomer with another would compromise the integrity of a designed synthetic route and the structure-activity relationship (SAR) of the final target molecule.

Quantitative Evidence Guide for Methyl 3-hydrazinyl-2-methylbenzoate Hydrochloride (CAS 1955540-35-8)


Impact of 2-Methyl Substituent on Regioselectivity in Pyrazole Synthesis

This specific isomer provides a unique steric environment due to the adjacent methyl and hydrazinyl groups, which is crucial for controlling regioselectivity in the synthesis of 1,4,5- and 1,3,4-trisubstituted pyrazoles [1]. The use of this compound as a building block is implied in the synthesis of such complex heterocycles, a process for which regioselectivity is a key challenge [1]. Without this specific substitution, an alternative hydrazine would lead to a different ratio of pyrazole regioisomers, necessitating difficult and costly separations.

Medicinal Chemistry Synthetic Methodology Heterocycle Synthesis

Standardized Quality and Purity Specification: A Baseline for Reproducible Research

Reputable vendors supply this compound at a minimum purity of 95%, which serves as a baseline for reproducibility in research . This specification is a quantitative benchmark that ensures a consistent starting material quality. The use of non-specified or lower-purity alternatives from unverified sources introduces an uncontrolled variable that can significantly impact reaction yields and confound biological assay results.

Procurement Quality Control Reproducibility

Enhanced Handling and Storage: The Benefit of the Hydrochloride Salt Form

This compound is supplied as the hydrochloride salt, which generally offers enhanced stability and solubility compared to the free base form . The recommended storage temperature is 4°C . While the free base of a related compound (Methyl 3-hydrazinyl-2-methylbenzoate, CAS 1388057-36-0) is available , the hydrochloride salt provides practical advantages for compound management and long-term storage in a research setting, reducing the risk of degradation or hydration.

Chemical Handling Storage Stability Compound Management

Defined Application Scenarios for Methyl 3-hydrazinyl-2-methylbenzoate Hydrochloride (CAS 1955540-35-8)


Synthesis of 1,4,5- and 1,3,4-Trisubstituted Pyrazoles as Kinase Inhibitor Scaffolds

This compound is ideally suited for use as a key intermediate in the synthesis of complex, trisubstituted pyrazoles, which are privileged scaffolds in medicinal chemistry, particularly for kinase inhibition [1]. The 2-methyl substituent is a critical structural feature for influencing the regiochemical outcome of the pyrazole-forming cyclization with β-keto esters, enabling access to a specific regioisomer that would be challenging to obtain with unsubstituted hydrazines [1].

Medicinal Chemistry Building Block for Targeted Library Synthesis

The compound is a versatile small molecule scaffold for medicinal chemistry [1]. Its bifunctional nature, possessing both a nucleophilic hydrazine and an electrophilic ester, makes it a strategic building block for generating diverse compound libraries. This allows researchers to explore chemical space around a core template, as evidenced by its use in patent literature for the preparation of biologically active heterocycles .

Agrochemical Intermediate for the Development of Novel Pesticides

Substituted hydrazine intermediates are valuable nucleophiles for creating heterocyclic compounds used in both pharmaceuticals and agrochemicals, including pesticides [1]. This compound's specific substitution pattern can be exploited to synthesize novel pyrazole or pyridazine derivatives with potential herbicidal or fungicidal activity. The precise substitution ensures a unique product profile for patent protection and biological evaluation.

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